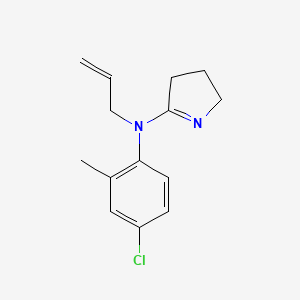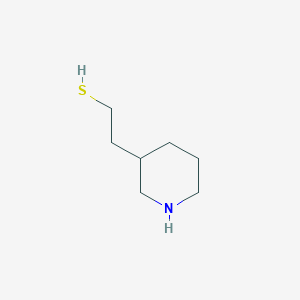![molecular formula C14H16BrN3O B13975978 4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol](/img/structure/B13975978.png)
4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol is a chemical compound that features a quinazoline ring substituted with a bromine atom and an amino group, which is further attached to a cyclohexanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Attachment to Cyclohexanol: The final step involves coupling the quinazoline derivative with cyclohexanol, which can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring is known to interact with various biological pathways, potentially inhibiting or modulating their activity. The bromine atom and amino group may enhance the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(6-Bromo-4-quinazolinyl)amino]phenol
- Ethyl 4-[(6-bromo-4-quinazolinyl)amino]benzoate
- Methyl 3-[(6-bromo-4-quinazolinyl)amino]benzoate
Uniqueness
4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol is unique due to the presence of the cyclohexanol moiety, which imparts distinct physicochemical properties and potential biological activities compared to its analogs. This structural feature may influence its solubility, stability, and interaction with biological targets, making it a compound of interest for further research and development .
Eigenschaften
Molekularformel |
C14H16BrN3O |
|---|---|
Molekulargewicht |
322.20 g/mol |
IUPAC-Name |
4-[(6-bromoquinazolin-4-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C14H16BrN3O/c15-9-1-6-13-12(7-9)14(17-8-16-13)18-10-2-4-11(19)5-3-10/h1,6-8,10-11,19H,2-5H2,(H,16,17,18) |
InChI-Schlüssel |
CJMNEKBDTOMFMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1NC2=NC=NC3=C2C=C(C=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



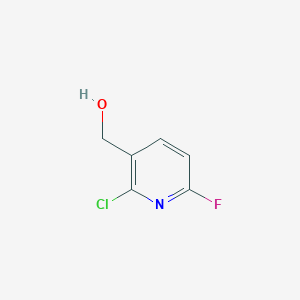
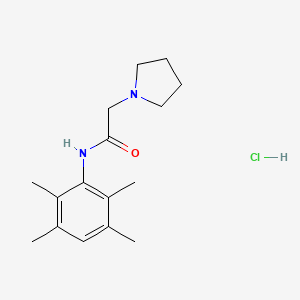
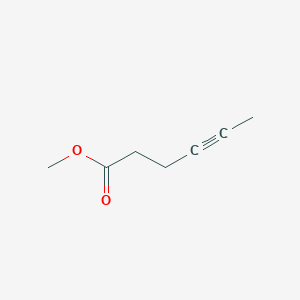
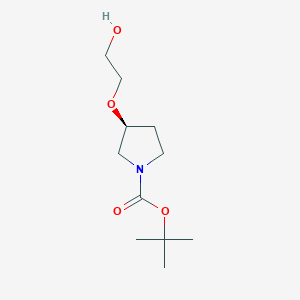
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid;hydrochloride](/img/structure/B13975920.png)
![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13975923.png)
![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-4-amine](/img/structure/B13975930.png)
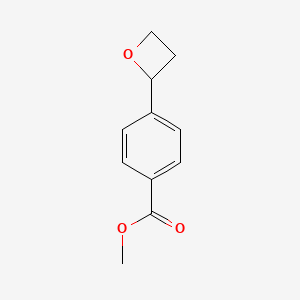
![4-[[(3-Hydroxypropyl)amino]methyl]phenol](/img/structure/B13975939.png)
![6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13975951.png)
